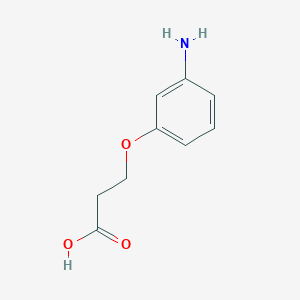

3-(3-Aminophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

397845-65-7 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-(3-aminophenoxy)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) |

InChI Key |

KKYOEXDIGGCRGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 3 Aminophenoxy Propanoic Acid and Its Analogs

Conventional Multistep Synthesis Pathways

Traditional synthetic routes to 3-(3-Aminophenoxy)propanoic acid and its analogs often rely on a series of well-established chemical transformations. These multistep sequences typically involve the formation of the ether linkage, modification of functional groups, and construction of the propanoic acid side chain.

Esterification and Hydrolysis Strategies

Esterification and subsequent hydrolysis are common methods employed in the synthesis of propanoic acid derivatives. These reactions are fundamental for protecting the carboxylic acid functionality during other synthetic steps or for converting an ester precursor to the final acid.

In the synthesis of related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, esterification has been utilized. For instance, the dimethyl ester of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid was synthesized by reacting the diacid with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.govmdpi.com This highlights a general strategy where a carboxylic acid is converted to its ester, which can then be subjected to further transformations or hydrolyzed back to the acid.

Hydrolysis, the reverse of esterification, is a critical step to deprotect the carboxylic acid. This reaction is typically carried out under acidic or basic conditions. For example, the synthesis of propanoic acid can be achieved through the hydrolysis of an ester precursor. chegg.com Similarly, in the synthesis of other complex organic molecules, hydrolysis is a key step to yield the final product. sioc-journal.cn

Reduction of Nitro Precursors to Amino Functionalities

A common and effective strategy for introducing an amino group onto an aromatic ring, such as in the synthesis of this compound, is through the reduction of a corresponding nitro-substituted precursor. This transformation is a cornerstone of aromatic chemistry.

The synthesis of related aminopropanoic acid derivatives often involves the use of nitro-aromatic starting materials. For example, 3-amino-3-(2-nitrophenyl)propanoic acid has been synthesized from appropriate aldehyde and malonic acid precursors. chemicalbook.com The nitro group in this compound serves as a masked amino group, which can be reduced in a subsequent step to yield the desired amine.

The reduction of nitro compounds can be achieved using various reducing agents. A study on the metabolism of 3-nitro-1-propionic acid (3NPA) demonstrated its reduction to β-alanine. nih.gov This transformation from a nitroalkane to an amino acid is analogous to the reduction of a nitroaryl group to an arylamine.

Alkylation Reactions in Phenoxypropanoic Acid Formation

The formation of the ether linkage in phenoxypropanoic acids is typically achieved through an alkylation reaction, most commonly a Williamson ether synthesis or a Friedel-Crafts alkylation. In the context of this compound, this would involve the reaction of a substituted phenol (B47542) with a three-carbon electrophile.

The alkylation of phenols is a widely studied reaction with several mechanistic pathways. slchemtech.comslchemtech.com One of the most common methods is the Friedel-Crafts alkylation, which involves the electrophilic substitution of an alkyl group onto the aromatic ring of a phenol in the presence of a Lewis acid catalyst. slchemtech.com The reaction can result in either O-alkylation (ether formation) or C-alkylation (attachment to the aromatic ring). pnnl.gov

In a related synthesis of 3-amino-2-phenyl propanoic acid, an alkylation step was performed using lithium diisopropylamine (B44863) as a base and DMPU as a co-solvent to achieve a good yield. sci-hub.se The final step in the synthesis of the drug cediranib (B1683797) involves the alkylation of a phenol with an alkyl halide to generate an ether, where the active alkylating agent was found to be an azetidinium ion formed in situ. nih.gov

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric and enantioselective methods is crucial for the synthesis of chiral propanoic acid derivatives, as the biological activity of these compounds is often dependent on their stereochemistry.

Stereocenter Control in Propanoic Acid Derivatives

Controlling the stereochemistry at the chiral center of propanoic acid derivatives is a significant challenge in organic synthesis. Various strategies have been developed to achieve high levels of stereocontrol.

One approach involves the use of chiral auxiliaries. For instance, Andersen's synthesis of sulfinates utilizes L-menthol as a chiral auxiliary to construct an enantioenriched sulfur stereogenic center. acs.org This principle can be extended to the synthesis of chiral carbon centers. Another strategy is the asymmetric synthesis of amino acids, such as the preparation of enantiomerically pure 3-amino-2-phenyl propanoic acid. sci-hub.se The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has also been reported, where the (S)-configuration of a substituted phenoxyl side chain led to excellent antibacterial activity. nih.gov

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective reactions are powerful tools for the synthesis of single enantiomers of chiral compounds. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Green Chemistry Principles in Synthesis Optimization

The synthesis of this compound and its analogs has increasingly benefited from the application of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Optimization strategies focus on improving reaction efficiency, minimizing waste, and utilizing more environmentally benign reagents and conditions. Key areas of focus include the use of catalytic methods for selective transformations and careful solvent selection to enhance reaction performance and reduce environmental impact.

Catalytic Hydrogenation for Nitro Group Reduction

The reduction of a nitro group is a fundamental transformation in the synthesis of this compound, which typically proceeds from its nitro precursor, 3-(3-nitrophenoxy)propanoic acid. Catalytic hydrogenation stands out as a preferred green chemistry approach for this step, offering significant advantages over traditional stoichiometric methods like the Béchamp reduction, which generates large amounts of iron oxide waste. unimi.it

Catalytic hydrogenation employs a catalyst to facilitate the reaction with hydrogen gas (H₂), often under mild conditions. This method is highly efficient and atom-economical, with water being the only theoretical byproduct. A variety of catalytic systems have been developed for the reduction of nitroarenes. unimi.it

Key Developments in Catalytic Systems:

Precious Metal Catalysts: Palladium (Pd) and Platinum (Pt) on carbon supports are conventional and highly effective catalysts for nitro group reduction. youtube.com They offer high conversion rates but can sometimes lack selectivity in molecules with multiple reducible functional groups. nih.gov

Selective Gold Catalysts: Research has shown that gold nanoparticle catalysts, for instance, supported on titanium dioxide, can offer excellent selectivity for the nitro group reduction while preserving other sensitive moieties. unimi.it Atomically precise gold clusters have also been reported to achieve near-perfect selectivity in the hydrogenation of nitrobenzene (B124822) to p-aminophenol, demonstrating the potential for catalyst design to control reaction pathways. rsc.org

Chemoenzymatic Systems: A significant advancement in green synthesis is the use of chemoenzymatic catalysts. A novel approach utilizes a hydrogenase enzyme immobilized on a carbon black support to perform the selective hydrogenation of nitro compounds. nih.govox.ac.uk This biocatalyst operates in water under mild conditions, is highly selective for the nitro group over other unsaturated bonds, and is reusable over multiple cycles. nih.govox.ac.uk Studies on various nitroarenes have demonstrated full conversion with high isolated yields (78–96%). nih.gov This system's tolerance to a wide range of functional groups makes it a promising green alternative for producing complex amines. nih.gov

The table below summarizes the performance of various catalytic systems applicable to nitro group reduction, highlighting the principles of green chemistry.

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reducing Agent | Typical Solvent | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|---|---|

| H₂/Pd-C | Hydrogen Gas (H₂) | Methanol, Ethanol | High efficiency, widely used. | Standard method for reducing nitrobenzenes to aromatic amines. | youtube.com |

| Gold Clusters (e.g., Au₃₆(SR)₂₄) | Hydrogen Gas (H₂) | Water/Acid | Exceptional selectivity (~100% for p-aminophenol), suppresses over-hydrogenation. | Can tailor selectivity by altering the cluster's atomic structure. | rsc.org |

| Hydrogenase on Carbon Black | Hydrogen Gas (H₂) | Aqueous Buffer | High selectivity, mild conditions, reusable, environmentally benign. | Full conversion and high yields (78-96%) for 30 nitroarenes; reusable for 5+ cycles. | nih.govox.ac.uk |

| Iron in Acidic Media (Béchamp) | Iron (Fe) | Acidic Water | Low cost, historically significant. | Stoichiometric process, generates significant iron oxide waste. | unimi.it |

Solvent Selection and Reaction Efficiency

The choice of solvent is a cornerstone of green chemistry, profoundly influencing reaction efficiency, safety, and environmental footprint. An ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and easily recycled. In the synthesis of this compound and its analogs, solvent selection impacts substrate solubility, catalyst stability and activity, and the ease of product isolation.

The shift towards aqueous reaction media is a primary goal in green synthesis. The chemoenzymatic hydrogenation using a hydrogenase biocatalyst, which operates in an aqueous buffer, exemplifies an ideal scenario. nih.govox.ac.uk Water is non-toxic, non-flammable, and inexpensive, making it a superior choice to volatile organic compounds (VOCs).

However, in many organic syntheses, the poor solubility of nonpolar reactants in water necessitates the use of organic solvents. In the synthesis of related propanoic acid derivatives, various solvents are employed for specific transformations:

Methanol: Often used as a solvent for esterification reactions, such as in the synthesis of dimethyl ester derivatives from the corresponding diacid using sulfuric acid as a catalyst. mdpi.com It is also used as a solvent for the synthesis of hydrazones from hydrazides and aldehydes. nih.gov

Dichloromethane (CH₂Cl₂): A common solvent for extractions and reactions at low temperatures, such as in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.com However, its use is being phased out due to environmental and health concerns.

Ethyl Acetate: Frequently used as a greener alternative to chlorinated solvents for extraction processes due to its lower toxicity and biodegradability. mdpi.com

Reaction efficiency is directly linked to solvent choice. A suitable solvent must effectively dissolve reactants to allow for optimal interaction with the catalyst. Post-reaction, the solvent choice affects the ease of product separation. For example, a water-immiscible solvent allows for simple extraction and separation of the organic product from an aqueous phase. The ultimate goal is to select a solvent that maximizes yield and purity while minimizing energy consumption for removal and recycling.

The table below outlines the roles and characteristics of solvents mentioned in the synthesis of propanoic acid analogs.

Table 2: Role of Solvents in the Synthesis of Propanoic Acid Analogs

| Solvent | Role in Synthesis | Green Chemistry Considerations | Citations |

|---|---|---|---|

| Water/Aqueous Buffer | Reaction medium for chemoenzymatic hydrogenation. | Most desirable green solvent: non-toxic, non-flammable, abundant. | nih.govox.ac.uk |

| Methanol | Solvent for esterification and hydrazone synthesis. | Useful polar protic solvent, but is flammable and has some toxicity. | mdpi.comnih.gov |

| Dichloromethane | Reaction and extraction solvent. | Effective but is a suspected carcinogen and environmentally persistent. | mdpi.com |

| Ethyl Acetate | Extraction solvent. | Preferred alternative to chlorinated solvents; lower toxicity and biodegradable. | mdpi.com |

Chemical Transformations and Derivatization Strategies of the 3 3 Aminophenoxy Propanoic Acid Scaffold

Functional Group Interconversions at the Amino Moiety

The primary amino group on the phenyl ring of 3-(3-Aminophenoxy)propanoic acid is a key site for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Amidation and Sulfonamidation Reactions

The amino group readily undergoes amidation and sulfonamidation reactions. These reactions involve the coupling of the amino group with carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) and sulfonyl chlorides, respectively. Such modifications are fundamental in medicinal chemistry for creating compounds with altered polarity, hydrogen bonding capabilities, and steric profiles. For instance, the formation of an amide bond by reacting the amino group with a carboxylic acid can be achieved using standard coupling reagents. Similarly, reaction with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.

Alkylation and Acylation of the Amino Group

The nucleophilic nature of the amino group facilitates its alkylation and acylation. Alkylation introduces alkyl substituents onto the nitrogen atom, which can be accomplished using alkyl halides. Palladium-catalyzed reactions have been developed for the alkylation of C(sp³)–H bonds, providing an efficient route to unnatural α-amino acid derivatives with high stereoselectivity. rsc.org

Acylation, another key transformation, involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides. A common strategy in organic synthesis is the Friedel-Crafts acylation, which can be used to introduce acyl groups onto aromatic rings. nih.gov For amino acids, protecting the amino group is often necessary to prevent side reactions. nih.gov

Oxidation and Substitution Reactions for Derivative Synthesis

The aminophenoxy moiety can be subject to oxidation, although this can be a complex transformation leading to various products depending on the reaction conditions and oxidizing agents used. The inherent reactivity of the phenol (B47542) and amino groups makes them amenable to diverse chemical reactions, including oxidation and nucleophilic substitutions, allowing for interaction with a wide array of biological targets. nih.gov

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides another handle for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification and Amide Formation

Esterification of the carboxylic acid is a common transformation, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org For example, the synthesis of dimethyl ester derivatives can be accomplished using an excess of methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov This reaction is often reversible, and reaction conditions can be manipulated to favor product formation. libretexts.org

Amide formation from the carboxylic acid can be achieved by reaction with an amine. libretexts.orgkhanacademy.orgyoutube.com This can be done directly by heating the carboxylic acid with an amine, or more commonly, by first activating the carboxylic acid with a coupling reagent to facilitate the reaction. khanacademy.orgyoutube.comnih.gov The reaction of a dicarboxylic acid with a diamine can lead to the formation of polyamides, such as nylons. libretexts.org

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Methanol/H₂SO₄ | Methyl 3-(3-aminophenoxy)propanoate |

| This compound | Ammonia | 3-(3-Aminophenoxy)propanamide |

| This compound | Ethylamine | N-Ethyl-3-(3-aminophenoxy)propanamide |

Hydrazinolysis and Hydrazone Formation

The carboxylic acid can be converted to a carbohydrazide (B1668358) through hydrazinolysis, which involves reaction with hydrazine. These carbohydrazides are valuable intermediates that can undergo further reactions. For example, condensation reactions of dihydrazides with various carbonyl compounds, such as aldehydes and ketones, lead to the formation of hydrazones. nih.gov This reaction provides a pathway to a variety of heterocyclic compounds and other complex derivatives. nih.gov

Structural Elaboration on the Phenoxy Ring System

The phenoxy ring of the this compound scaffold is a key site for structural modification, allowing for the synthesis of a diverse range of derivatives. The presence of both an amino group and an ether-linked propanoic acid side chain significantly influences the ring's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The phenoxy ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) moiety and the alkoxy (-O-CH₂CH₂COOH) group. libretexts.org Both substituents are classified as activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

The directing effects of these two groups are as follows:

Amino Group (-NH₂): This is a powerful activating group that directs substitution to the positions ortho (C2, C6) and para (C4) to itself.

Alkoxy Group (-OR): This group is also activating and directs substitution to its ortho (C2, C4) and para (C5) positions.

When both groups are present on the ring, their effects are additive. The positions most activated for electrophilic attack are C2, C4, and C6, as they are ortho or para to at least one, and in some cases both, of the activating groups. The amino group is generally a stronger activating substituent than the alkoxy group, meaning its directing influence is dominant. Therefore, electrophilic substitution on the this compound scaffold is expected to yield primarily 2-, 4-, and 6-substituted products.

It is important to note that the reaction conditions can alter this outcome. In strongly acidic media, the basic amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is a strongly deactivating, meta-directing group, which would change the substitution pattern. libretexts.org To ensure predictable ortho, para substitution relative to the amino group, a common strategy is to first protect the amine, for example, by converting it to an amide. The acetamido group is still an ortho, para-director but is less activating than a free amine, allowing for more controlled reactions. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Predicted Products |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | 4-bromo-3-(3-aminophenoxy)propanoic acid, 2-bromo-3-(3-aminophenoxy)propanoic acid, 6-bromo-3-(3-aminophenoxy)propanoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-nitro-3-(3-aminophenoxy)propanoic acid, 2-nitro-3-(3-aminophenoxy)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-sulfo-3-(3-aminophenoxy)propanoic acid, 2-sulfo-3-(3-aminophenoxy)propanoic acid |

Note: The amino group may require protection to prevent side reactions and direct the substitution as shown.

The introduction of new heterocyclic or aromatic moieties onto the this compound scaffold is a key strategy for creating complex derivatives. This is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. libretexts.org These methods allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

N-Arylation and N-Heteroarylation

The amino group of the scaffold serves as a nucleophilic handle for the introduction of aromatic or heterocyclic rings via C-N bond formation. The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for this purpose. nih.govnih.gov In this reaction, an aryl or heteroaryl halide (or triflate) is coupled with the amine in the presence of a palladium catalyst and a suitable base. Research on the related 3-aminophenol (B1664112) has demonstrated that selective N-arylation can be achieved with high efficiency using specific palladium-based catalyst systems, such as those employing biarylphosphine ligands like BrettPhos. nih.gov

C-Arylation and C-Heteroarylation

To attach a new ring system directly to the carbon framework of the phenoxy ring, a two-step process is generally employed. First, a halogen atom (typically bromine or iodine) is installed on the ring using the electrophilic aromatic substitution methods described previously (Section 3.3.1). This creates an aryl halide derivative of the scaffold, which can then participate in a variety of palladium-catalyzed C-C bond-forming reactions. libretexts.org

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron compound (a boronic acid or ester) of a desired aromatic or heterocyclic ring. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This involves the reaction of the aryl halide with an organostannane (organotin) reagent.

Heck Coupling: This method couples the aryl halide with an alkene, which can be part of a heterocyclic or aromatic system. youtube.com

These reactions offer a powerful and versatile toolkit for extending the structure of the this compound scaffold, enabling the synthesis of biaryl and heteroaryl-substituted derivatives.

Table 2: Strategies for Introducing Aromatic/Heterocyclic Substituents

| Transformation | Reaction Name | Required Scaffold Modification | Reagents & Catalysts | Bond Formed |

|---|---|---|---|---|

| N-Arylation | Buchwald-Hartwig Amination | None | Ar-X, Pd catalyst (e.g., BrettPhos precatalyst), Base (e.g., NaOt-Bu) nih.gov | C-N |

| C-Arylation | Suzuki-Miyaura Coupling | Halogenation (e.g., Bromination) | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| C-Arylation | Stille Coupling | Halogenation | Ar-Sn(Alkyl)₃, Pd catalyst | C-C |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-3-(3-aminophenoxy)propanoic acid |

| 2-bromo-3-(3-aminophenoxy)propanoic acid |

| 6-bromo-3-(3-aminophenoxy)propanoic acid |

| 4-nitro-3-(3-aminophenoxy)propanoic acid |

| 2-nitro-3-(3-aminophenoxy)propanoic acid |

| 4-sulfo-3-(3-aminophenoxy)propanoic acid |

| 2-sulfo-3-(3-aminophenoxy)propanoic acid |

| 4-acyl-3-(3-aminophenoxy)propanoic acid |

| 2-acyl-3-(3-aminophenoxy)propanoic acid |

| 3-aminophenol |

| Acetanilide |

| Aniline |

Role in Medicinal Chemistry and Preclinical Drug Discovery

Conceptualization as a Molecular Scaffold for Bioactive Compound Design

In medicinal chemistry, a molecular scaffold is a core chemical structure upon which a variety of chemical modifications can be made to create a library of new compounds with diverse biological activities. The 3-(3-Aminophenoxy)propanoic acid core serves as an effective scaffold due to its synthetic tractability and its ability to orient key functional groups in a specific three-dimensional arrangement conducive to binding with biological targets.

The fundamental structure consists of three key components: a phenoxy ring, a propanoic acid tail, and an amino group. Each of these can be systematically modified. For instance, the amino group provides a convenient attachment point for various substituents, while the aromatic ring and the carboxylic acid can also be altered. This modularity allows chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.

A significant application of this scaffold has been in the development of non-steroidal selective androgen receptor modulators (SARMs). SARMs are compounds designed to mimic the beneficial effects of androgens, such as promoting muscle and bone growth, while minimizing the undesirable side effects associated with traditional anabolic steroids. The this compound framework has proven to be a successful starting point for creating potent and selective SARMs.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that investigates how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR studies have been instrumental in identifying key structural features required for potent SARM activity.

The biological activity of compounds derived from the this compound scaffold is highly dependent on the nature and position of substituents on the molecule. Research has focused on modifying the amino group, which is typically acylated, and substituting the phenyl ring.

For example, attaching different acyl groups to the core amino function significantly impacts the compound's ability to bind to and activate the androgen receptor. SAR studies have shown that specific amide derivatives, such as those incorporating trifluoromethyl or cyano groups, often exhibit enhanced potency. These electron-withdrawing groups are common features in many potent non-steroidal SARMs.

The following table summarizes representative SAR data for derivatives of the this compound scaffold, illustrating how changes in substituents (R) affect binding affinity and functional activity at the androgen receptor (AR).

| Base Scaffold | Substituent (R) on Amino Group | Resulting Compound Name | Effect on Androgen Receptor Activity |

| This compound | Acetamide | 3-(3-Acetamidophenoxy)propanoic acid | Baseline activity |

| This compound | Trifluoroacetamide | 3-(3-(2,2,2-trifluoroacetamido)phenoxy)propanoic acid | Increased potency and selectivity |

| This compound | Cyanoacetamide | 3-(3-(2-cyanoacetamido)phenoxy)propanoic acid | High potency as a SARM |

| This compound | Bromoacetamide | 3-(3-(2-bromoacetamido)phenoxy)propanoic acid | Variable activity, often used as a synthetic intermediate |

This table is illustrative, based on findings from patent literature describing SAR for this class of compounds.

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a SARM derived from the this compound scaffold, a typical pharmacophore model would include:

A hydrogen bond donor (from the amide N-H).

A hydrogen bond acceptor (from the amide carbonyl oxygen).

An additional hydrogen bond acceptor or donor feature (from the propanoic acid).

An aromatic/hydrophobic region (the phenyl ring).

These features must be spatially arranged to fit within the ligand-binding pocket of the androgen receptor. Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size (number of heavy atoms). In early-stage drug discovery, optimizing for high ligand efficiency helps in developing potent compounds with favorable drug-like properties. The compact nature of the this compound scaffold provides a good starting point for developing derivatives with high ligand efficiency.

Computational Approaches in Ligand Design and Target Prediction

Computational chemistry plays a vital role in modern drug discovery, enabling the rapid evaluation and design of new drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking simulations into the ligand-binding domain of the androgen receptor can predict how these compounds bind. These simulations help rationalize the observed SAR data. For instance, they can show how the trifluoromethyl group of a potent derivative forms favorable interactions with specific amino acid residues in the binding pocket, explaining its increased activity.

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time. MD can assess the stability of the predicted binding pose and provide insights into the conformational changes that may occur upon ligand binding.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A known active compound based on the this compound scaffold could be used to create a 3D pharmacophore model. This model would then be used as a filter to screen virtual libraries for other, structurally different molecules that share the same key pharmacophoric features.

Scaffold hopping is a more advanced strategy that aims to identify novel molecular scaffolds that can mimic the biological activity of a known parent scaffold. Starting with an active derivative of this compound, computational algorithms can search for new core structures that maintain the essential 3D arrangement of pharmacophoric groups. This can lead to the discovery of new classes of compounds with potentially improved properties, such as better metabolic stability or novel intellectual property.

Predictive Modeling for Mechanistic Insights

Predictive modeling provides crucial initial insights into the potential behavior of a chemical compound within a biological system, even before extensive laboratory testing. For this compound, computational models predict key physicochemical properties that influence its pharmacokinetic profile. These predictions, often derived from the compound's structure, help researchers anticipate its absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, predicted values for properties like lipophilicity (XlogP) and the topological polar surface area (TPSA) can suggest its likelihood of crossing cellular membranes.

Additionally, predicted collision cross-section (CCS) values offer information about the molecule's shape and size in the gas phase, which is valuable for analytical methods like ion mobility-mass spectrometry. uni.lu These computational tools allow for the early-stage screening of compounds, prioritizing those with more favorable predicted profiles for synthesis and further investigation.

Table 1: Predicted Physicochemical Properties for this compound uni.lu

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H11NO3 | Provides the elemental composition. |

| Monoisotopic Mass | 181.0739 Da | Precise mass used in mass spectrometry. |

| XlogP | 0.4 | Indicates the compound's lipophilicity and water solubility. |

| Predicted Collision Cross Section (CCS) values (Ų) | ||

| [M+H]+ | 137.1 | CCS for the protonated molecule. |

| [M+Na]+ | 144.0 | CCS for the sodium adduct. |

| [M-H]- | 139.1 | CCS for the deprotonated molecule. |

This table is interactive. You can sort and filter the data.

Preclinical Biological Activity and Mechanistic Studies

Modulation of Biological Pathways and Molecular Targets

Research into derivatives of this compound has uncovered significant interactions with key biological pathways. A notable derivative, 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrates the ability to modulate oxidative stress pathways. mdpi.comnih.gov The phenolic group within this structure is believed to confer considerable antioxidative potential by donating hydrogen atoms to neutralize reactive oxygen species (ROS), while the adjacent amino group enhances this electron-donating capacity. mdpi.com This modulation of oxidative stress is a promising therapeutic strategy, as it can sensitize cancer cells to treatments like chemotherapy and radiotherapy. nih.gov

Furthermore, the propionic acid moiety is a structural feature of compounds that interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. frontiersin.org The antidepressant effects of certain drugs have been shown to require the activation of AMPA receptors. nih.gov Nitric oxide has been found to increase the binding affinity of AMPA receptors, suggesting a potential mechanism for modulating synaptic plasticity. nih.gov While direct studies on this compound are limited, its structural elements suggest that its derivatives could be explored for their potential to interact with these and other neurological pathways.

In Vitro Evaluation of Antimicrobial Properties

The therapeutic potential of this chemical family extends to infectious diseases. A study detailing the synthesis of numerous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent and potent antimicrobial activity against a panel of multidrug-resistant pathogens. mdpi.comnih.gov These derivatives were particularly effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. mdpi.com

Hydrazone derivatives containing heterocyclic substituents, such as compounds 14, 15, and 16 in the study, were identified as having the most potent and broad-spectrum activity. nih.gov They showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various drug-resistant Candida species, including Candida auris. nih.gov The findings underscore the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for developing novel antimicrobial agents to combat the growing threat of antibiotic resistance. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives nih.gov

| Compound | Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 14 | Heterocyclic | Methicillin-resistant S. aureus (MRSA) | 1-8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5-2 µg/mL | ||

| Drug-resistant Candida species | 8-64 µg/mL | ||

| 15 | Heterocyclic | Methicillin-resistant S. aureus (MRSA) | 1-8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5-2 µg/mL | ||

| Drug-resistant Candida species | 8-64 µg/mL | ||

| 16 | Heterocyclic | Methicillin-resistant S. aureus (MRSA) | 1-8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5-2 µg/mL | ||

| Drug-resistant Candida species | 8-64 µg/mL |

This table is interactive. You can sort and filter the data.

Investigation of Anticancer Potential in Cellular Models

The anticancer properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated in cellular models, revealing promising activity. mdpi.com In a study screening a library of these compounds, several derivatives were found to reduce the viability of A549 lung cancer cells by 50% and inhibit their migration in vitro. elsevierpure.com

Notably, compound 20, which contains a 2-furyl substituent, emerged as a particularly promising candidate, exhibiting potent anticancer and antioxidant activities. mdpi.com The dual action is significant because reactive oxygen species (ROS) are implicated in cancer pathogenesis, and compounds that possess both antioxidant and cytotoxic properties could offer a dual-pronged therapeutic benefit. elsevierpure.com The study concluded that the 3-((4-hydroxyphenyl)amino)propanoic acid structure is an attractive scaffold for the further development of novel anticancer agents. mdpi.comelsevierpure.com

Table 3: Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Lung Cancer Cells elsevierpure.com

| Compound | Key Feature/Substituent | Effect on A549 Cells |

|---|---|---|

| 12 | - | Reduced cell viability by 50% and suppressed migration. |

| 20 | 2-furyl substituent | Reduced cell viability by 50%, suppressed migration, and exhibited potent antioxidant properties. |

| 21 | - | Reduced cell viability by 50% and suppressed migration. |

| 22 | - | Reduced cell viability by 50% and suppressed migration. |

| 29 | - | Reduced cell viability by 50% and suppressed migration. |

This table is interactive. You can sort and filter the data.

Studies on Neuroprotective Effects and Receptor Interactions

The potential for neuroprotection is another promising avenue of research for this class of compounds. The antioxidant properties observed in derivatives of this compound are relevant here, as oxidative stress is a key factor in the pathology of many neurodegenerative diseases. mdpi.comnih.gov By scavenging reactive oxygen species, these compounds could potentially mitigate neuronal damage. mdpi.com

The structural similarity to ligands of the AMPA receptor also points toward a potential role in neuromodulation. frontiersin.org AMPA receptors are glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain and are fundamental to synaptic plasticity, learning, and memory. frontiersin.orgnih.gov Alterations in AMPA receptor expression are linked to depression, and their modulation is a target for antidepressant therapies. nih.gov While direct evidence is pending, the core structure of this compound makes its derivatives intriguing candidates for investigating interactions with AMPA receptors and other neurological targets to develop novel neuroprotective agents.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs. Inhibitors can be classified based on their kinetics, such as competitive, non-competitive, and uncompetitive, which describe how they interact with an enzyme and its substrate. youtube.com Elucidating these kinetics is key to understanding a drug's efficacy and mechanism.

Antioxidant Activities in Chemical and Biological Assays

There is currently no available scientific literature detailing the antioxidant properties of this compound. Studies on its capacity to scavenge free radicals, chelate metal ions, or inhibit lipid peroxidation in various chemical and biological assays have not been reported. Consequently, no data tables on its antioxidant activity can be provided.

While research exists on the antioxidant potential of structurally related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and other phenolic acids, these findings cannot be extrapolated to this compound due to the strict focus of this review on the specified molecule. The specific arrangement of the amino and propanoic acid groups on the phenoxy ring of this particular isomer is critical to its chemical behavior, and without direct experimental evidence, its antioxidant profile remains unknown.

Bioconjugation Strategies Utilizing the Aminophenoxypropanoic Acid Moiety

Similarly, a thorough review of the scientific literature did not yield any studies describing the use of the this compound moiety in bioconjugation strategies. The primary amino group and the carboxylic acid functional group present in the molecule theoretically offer handles for covalent linkage to other molecules, such as proteins, peptides, or labels. However, no published research has demonstrated the practical application of these theoretical conjugation methods for this specific compound.

Applications in Materials Science and Polymer Chemistry

Integration as Monomers in Polymer Synthesis

The primary theoretical application of 3-(3-Aminophenoxy)propanoic acid in polymer chemistry is as an AB-type monomer for step-growth polymerization. An AB-type monomer contains two different reactive functional groups that can react with each other. In this case, the amine group (-NH2) of one monomer can react with the carboxylic acid group (-COOH) of another to form an amide bond, eliminating a molecule of water.

This self-condensation reaction can proceed to form polyamides. The general principle of polyamide synthesis involves the reaction between an amine and a carboxylic acid to create repeating amide linkages. youtube.com The resulting polymer would have a structure characterized by these amide bonds, with the phenoxy-propanoic group forming the backbone of the polymer chain. The presence of the ether linkage and the aromatic ring in the backbone would influence the polymer's properties, such as thermal stability, solubility, and mechanical strength.

Table 1: Theoretical Polymerization of this compound

| Monomer | Functional Groups | Polymerization Type | Resulting Polymer | Repeating Unit Structure |

|---|

Development of Functional Polymers and Resins

By integrating this compound as a monomer or co-monomer, functional polymers and resins with specific properties could be developed. The term "functional" refers to polymers that possess specific chemical groups that impart desired characteristics.

The phenoxy group and the secondary amine in the resulting polyamide chain could offer sites for further chemical modification, allowing for the tuning of the polymer's properties after its initial synthesis. For instance, the aromatic ring could be functionalized to enhance thermal stability or alter electronic properties. This approach is central to creating polymers for specialized applications.

Role as Cross-linking Agents and Modifiers in Polymer Networks

While the compound itself is a linear monomer, it could be chemically modified to act as a cross-linking agent. For instance, if converted into a derivative with additional reactive sites, it could be used to form bridges between linear polymer chains, creating a three-dimensional polymer network. youtube.com The formation of such networks is crucial for creating materials with high mechanical strength and thermal stability, such as thermosetting resins or hydrogels.

Alternatively, in its monomeric form, it could be used as a modifier in existing polymer formulations. By incorporating it into a polymer backbone through copolymerization, it would alter the properties of the resulting material. The introduction of its specific chemical structure could be used to improve flexibility (due to the ether linkage), enhance adhesion, or modify the thermal properties of the base polymer.

Surface Functionalization and Nanomaterial Applications

The amine and carboxylic acid groups of this compound make it a candidate for the surface functionalization of various materials and nanomaterials. Surface functionalization is a process that modifies the surface of a material to impart new properties without changing the bulk material's characteristics.

The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces or other substrates that have an affinity for this group. The exposed amine group would then render the surface functionalized with amino groups. This could be used to:

Improve the dispersion of nanoparticles in a polymer matrix.

Provide sites for the covalent attachment of other molecules, such as biomolecules or dyes.

Alter the surface charge and hydrophilicity of a material.

This strategy is analogous to the use of other amino-functionalized molecules, like silanes, for modifying the surface of materials such as cellulose (B213188) nanocrystals or magnetic nanoparticles.

Advanced Analytical Methodologies for Characterization and Quantification in Complex Matrices

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of 3-(3-Aminophenoxy)propanoic acid derivatives. It provides detailed information about the chemical environment of individual atoms and their connectivity.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial arrangement of atoms within a molecule, which is particularly useful for complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the molecule. For a derivative of this compound, COSY would be instrumental in confirming the structure of the propanoic acid side chain and the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. ipb.pt This is crucial for assigning the carbon signals in the NMR spectrum, linking each carbon atom to its attached proton(s). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt This is invaluable for piecing together the molecular framework, for instance, by showing correlations between the protons of the aminophenoxy ring and the carbons of a substituent group.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, regardless of whether they are connected through bonds. This information is critical for determining the three-dimensional structure and preferred conformation of the molecule. ipb.pt

A hypothetical table of expected 2D NMR correlations for a derivative of this compound is presented below.

| Proton Signal | COSY Correlations | HMBC Correlations (to Carbons) | NOESY Correlations |

| Aromatic Protons | Other aromatic protons | Carbons of the aromatic ring, ether carbon, substituent carbons | Neighboring aromatic protons, protons on the substituent |

| Methylene (B1212753) (CH₂) α to ether | Methylene (CH₂) β to ether | Ether carbon, carbonyl carbon, aromatic carbon at position 3 | Protons on the aromatic ring, methylene protons β to ether |

| Methylene (CH₂) β to ether | Methylene (CH₂) α to ether | Carbonyl carbon, ether carbon | Methylene protons α to ether, protons on a substituent on the amino group |

Since this compound possesses a stereocenter, its derivatives can exist as enantiomers. Differentiating and quantifying these enantiomers is often crucial. Chiral NMR spectroscopy provides a powerful method for assessing enantiomeric purity. nih.gov This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Chiral Derivatizing Agents: The chiral amine functionality in derivatives of this compound can be reacted with a CDA to form a pair of diastereomers. nih.gov These diastereomers have distinct NMR spectra, and the relative integration of their signals allows for the determination of the enantiomeric excess of the original compound. A common approach involves the condensation of primary amines with reagents like 2-formylphenylboronic acid and an enantiopure binaphthol to form diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum. nih.gov

Chiral Solvating Agents: A CSA, such as (R)-(-)-α-methoxyphenylacetic acid, can be added to the NMR sample of the chiral analyte. jocpr.com The CSA forms transient diastereomeric complexes with each enantiomer, leading to separate signals in the NMR spectrum. jocpr.com This method is advantageous as it is non-destructive and often requires simpler sample preparation. jocpr.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for the structural elucidation of complex derivatives of this compound, especially when they are present in mixtures. In a tandem MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides a "fingerprint" of the molecule's structure. The fragmentation pattern can reveal the nature and location of substituents on the aromatic ring or modifications to the propanoic acid side chain.

Common fragmentation pathways for derivatives of this compound in tandem MS might include:

Loss of the carboxylic acid group (as CO₂ and H₂O)

Cleavage of the ether bond

Fragmentations specific to the substituent groups

For the detection of trace amounts of this compound or its derivatives, derivatization can be employed to enhance their ionization efficiency and detection sensitivity in mass spectrometry. nih.gov This is particularly relevant for analysis in complex biological or environmental matrices.

Improved Ionization: The primary amine group can be derivatized with reagents that introduce a permanently charged group (quaternization) or a group that is more readily ionized by techniques like electrospray ionization (ESI). google.comgoogle.com

Increased Specificity: Derivatization can introduce a unique mass tag, which helps to distinguish the analyte from background noise and isobaric interferences. nih.gov For instance, derivatizing the amine group can improve detection in MALDI imaging mass spectrometry. nih.gov

Enhanced Chromatographic Separation: Derivatization can alter the polarity and volatility of the analyte, improving its separation by gas chromatography (GC) or liquid chromatography (LC) prior to MS analysis.

A table of potential derivatizing agents and their effects is shown below.

| Derivatizing Agent | Target Functional Group | Effect | Analytical Technique |

| Dansyl chloride nih.gov | Primary amine, Phenolic hydroxyl | Increased hydrophobicity, fluorescence, and ionization efficiency nih.gov | LC-MS, HPLC-Fluorescence |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester google.com | Primary amine | Introduction of a quaternary amine for enhanced ESI efficiency google.com | LC-MS |

| 4-hydroxy-3-methoxycinnamaldehyde nih.gov | Primary amine | Improved sensitivity and specificity for MALDI imaging nih.gov | MALDI-IMS |

Advanced Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from its precursors, byproducts, and degradation products, thereby allowing for accurate purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC is the most common technique for the analysis of moderately polar compounds like this compound. UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A photodiode array (PDA) detector can be used to monitor the separation at multiple wavelengths, while coupling the chromatograph to a mass spectrometer (LC-MS) provides definitive identification of the separated components.

Chiral Chromatography: To separate and quantify the enantiomers of chiral derivatives, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Gas Chromatography (GC): Due to the low volatility of this compound, it must be derivatized to a more volatile form prior to GC analysis. This is often achieved by esterification of the carboxylic acid and acylation of the amine group. GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of volatile impurities.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the purity analysis of charged species. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis of Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing thin films and modified surfaces.

If "this compound" were used to functionalize a material surface—for example, to create a biocompatible coating or a sensor surface—XPS would be an invaluable technique for confirming its presence and characterizing its chemical bonding to the substrate. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

An XPS analysis of a surface modified with "this compound" would provide:

Elemental Composition: The presence of Carbon (C), Nitrogen (N), and Oxygen (O) from the compound would be confirmed.

High-Resolution Spectra:

C 1s: The high-resolution C 1s spectrum would show multiple peaks corresponding to the different chemical environments of the carbon atoms: the aromatic C-C/C-H bonds, the C-O ether bond, the C-N amine bond, and the O-C=O carboxylic acid bond.

O 1s: The O 1s spectrum would distinguish between the oxygen in the ether linkage (C-O-C) and the two oxygens in the carboxylic acid group (C=O and C-OH).

N 1s: The N 1s spectrum would confirm the presence of the amino group (-NH2) and its chemical state (e.g., protonated or not).

This detailed chemical state information allows for the verification of the covalent attachment and integrity of the "this compound" molecule on the surface.

Future Research Directions and Unexplored Avenues for 3 3 Aminophenoxy Propanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future of synthesizing 3-(3-Aminophenoxy)propanoic acid and its derivatives will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes, while effective, may rely on classical methods that can be improved. nih.gov

Future research should prioritize:

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (e.g., biocatalysts or reusable solid catalysts), and reaction conditions (e.g., microwave-assisted or flow chemistry) to reduce the environmental impact of synthesis.

One-Pot Reactions: Designing multi-component reactions that allow for the construction of complex derivatives from simple starting materials in a single step, thereby increasing efficiency and reducing waste.

Novel Starting Materials: Exploring alternative and more readily available starting materials to synthesize the core aminophenoxypropanoic acid structure, potentially lowering costs and improving accessibility for broader research.

A comparative table of potential synthetic strategies is outlined below.

| Feature | Current Methods | Future (Sustainable) Methods |

| Catalyst | Often homogeneous acid/base catalysts. nih.gov | Biocatalysts, heterogeneous catalysts, organocatalysts. |

| Solvents | Traditional organic solvents (e.g., methanol). nih.gov | Water, supercritical CO2, ionic liquids, bio-based solvents. |

| Energy Input | Conventional heating (reflux). nih.gov | Microwave irradiation, ultrasonic energy, mechanochemistry. |

| Efficiency | Multi-step synthesis with purification at each stage. nih.gov | One-pot reactions, flow chemistry, tandem reactions. |

Expansion of Derivatization Libraries for Diverse Applications

The true potential of the this compound scaffold lies in its synthetic versatility, which allows for the creation of large libraries of derivatives with diverse functionalities. nih.gov Recent studies on the related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated that modifications can lead to potent antimicrobial and anticancer agents. mdpi.comnih.gov

Future expansion of derivatization should focus on:

Target-Oriented Synthesis: Designing and synthesizing derivatives with specific biological targets in mind. For example, creating derivatives that inhibit specific enzymes involved in microbial pathogenesis or cancer progression.

Diverse Functional Groups: Incorporating a wider range of chemical moieties, including various heterocyclic and aromatic groups, to explore their influence on biological activity and physicochemical properties. mdpi.com

Peptidomimetics: Using the amino acid-like structure as a backbone for creating peptidomimetics, which could have applications as protease inhibitors or in modulating protein-protein interactions.

The following table highlights potential areas for derivatization and their target applications.

| Derivative Class | Potential Application | Rationale |

| Heterocyclic Hydrazones | Antimicrobial Agents | Demonstrated broad-spectrum activity against multidrug-resistant bacteria and fungi. mdpi.com |

| Substituted Phenyl Rings | Anticancer Agents | Modifications can enhance cytotoxicity against cancer cell lines and provide antioxidant properties. elsevierpure.comresearchgate.net |

| Naphthylpropanoic Acids | Plant Biology/Agrochemicals | Similar structures have been shown to inhibit auxin biosynthesis, suggesting potential as plant growth regulators. nih.gov |

| Polymer Precursors | Advanced Materials | The bifunctional nature (amine and carboxylic acid) makes it a suitable monomer for polyamide or polyester (B1180765) synthesis. |

Advanced Mechanistic Elucidation of Preclinical Activities

While derivatives of the core structure have shown promising preclinical activity, a deep understanding of their mechanisms of action is often lacking. elsevierpure.comnih.gov Future research must move beyond preliminary screening to detailed mechanistic studies.

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets (e.g., enzymes, receptors) of the most active compounds.

Pathway Analysis: Investigating how these compounds affect cellular signaling pathways, metabolic processes, and other biological networks in target organisms or cells. For instance, in cancer cells, determining if the compounds induce apoptosis, inhibit cell migration, or target specific pathways like tubulin polymerization is crucial. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure and correlating these changes with biological activity to build robust SAR models. This will guide the design of more potent and selective compounds. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), can dramatically accelerate the discovery and optimization of new derivatives.

Future applications in this area include:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models using ML algorithms to predict the biological activity of virtual compounds before they are synthesized, saving time and resources.

In Silico Screening: Using molecular docking and dynamics simulations to screen large virtual libraries of this compound derivatives against known biological targets. nih.gov

De Novo Design: Employing generative AI models to design novel molecular structures based on the aminophenoxypropanoic acid scaffold that are optimized for specific properties like high target affinity and drug-likeness.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives early in the design process. researchgate.net

Development of New Material Applications

The unique chemical structure of this compound, containing both an amine and a carboxylic acid functional group, makes it an attractive building block for new materials.

Unexplored avenues in material science include:

Polyamides and Polyesters: Utilizing the molecule as a monomer for the synthesis of novel polyamides, polyesters, or poly(ester-amide)s. The phenoxy linkage would be incorporated into the polymer backbone, potentially imparting unique thermal, mechanical, or optical properties.

Functional Polymers: Derivatizing the aromatic ring before or after polymerization to create functional polymers with applications in areas like ion exchange, chelation of metals, or as coatings and adhesives.

Biocompatible Materials: Exploring the potential for creating biocompatible and biodegradable polymers for biomedical applications, such as drug delivery vehicles or tissue engineering scaffolds, leveraging the amino acid-like character of the monomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.